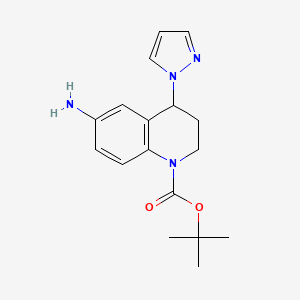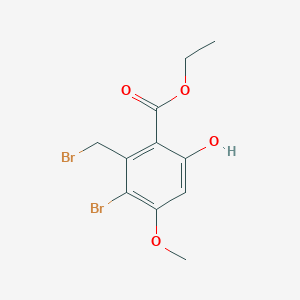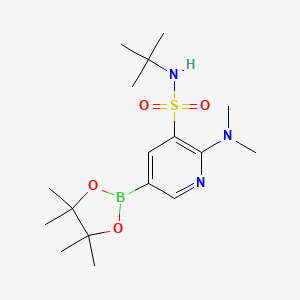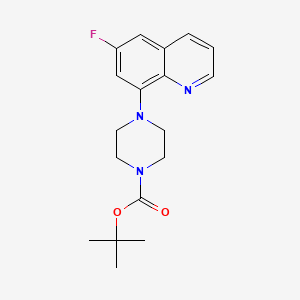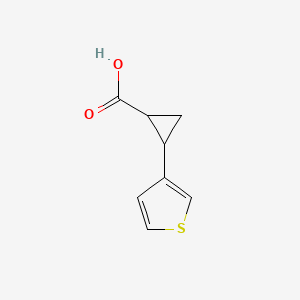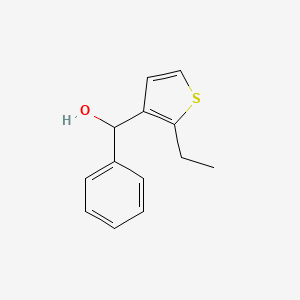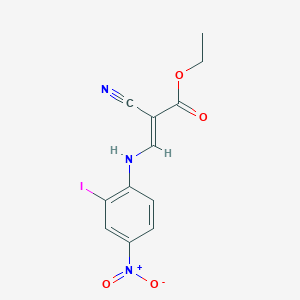
Ethyl2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyano, iodo, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 2-iodo-4-nitroaniline in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The presence of the iodo group makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Cyclization: Acidic or basic conditions, often using sulfuric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Ethyl 2-cyano-3-((2-amino-4-nitrophenyl)amino)acrylate.
Cyclization: Heterocyclic compounds with potential biological activity.
科学研究应用
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the cyano group can act as an electrophile, while the nitro group can participate in redox reactions, influencing cellular pathways.
相似化合物的比较
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-ethoxyacrylate: Lacks the iodo and nitro groups, resulting in different reactivity and applications.
Ethyl 2-cyano-3-((2-bromo-4-nitrophenyl)amino)acrylate: Similar structure but with a bromo group instead of an iodo group, leading to variations in nucleophilicity and reaction conditions.
Ethyl 2-cyano-3-((2-chloro-4-nitrophenyl)amino)acrylate:
Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate stands out due to its unique combination of functional groups, offering distinct reactivity and versatility in various scientific fields.
属性
分子式 |
C12H10IN3O4 |
|---|---|
分子量 |
387.13 g/mol |
IUPAC 名称 |
ethyl (E)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ |
InChI 键 |
XAYCLMQTTOACRN-BQYQJAHWSA-N |
手性 SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N |
规范 SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


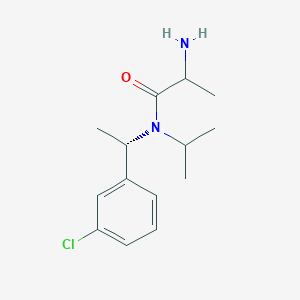
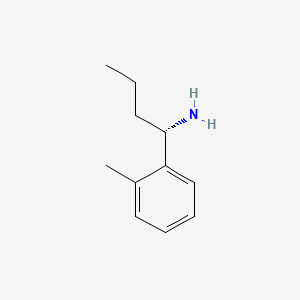
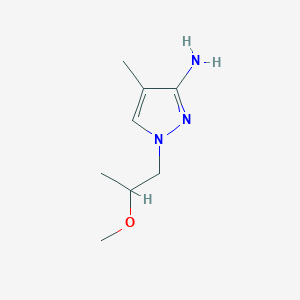
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
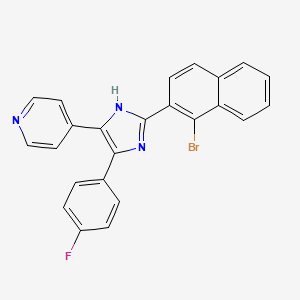
![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
